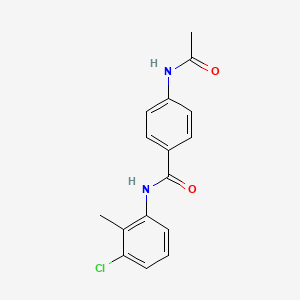
4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide involves intricate steps, including acetylation, amide formation, and sometimes cyclization. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide highlights the complexity involved in creating benzamide derivatives with specific functional groups for desired biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray diffraction and DFT calculations. These methods help in understanding the crystalline structure and the electronic properties of molecules like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, providing insights into their reactivity and potential applications (Demir et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical class undergo various reactions, including acetylation, deacetylation, and interaction with enzymes or DNA. These reactions are crucial for their biological activities and potential therapeutic applications. For example, CI-994, a related compound, inhibits histone deacetylase, causing histone hyperacetylation, which is linked to its antitumor activity (Kraker et al., 2003).
properties
IUPAC Name |
4-acetamido-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-14(17)4-3-5-15(10)19-16(21)12-6-8-13(9-7-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPEHZIEBWHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)
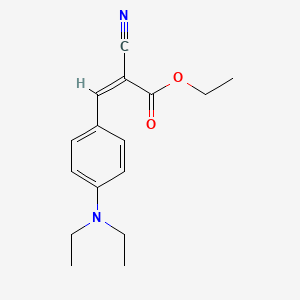
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)

![[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)
![9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)
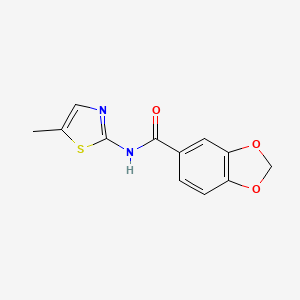
![(3,5-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5620092.png)
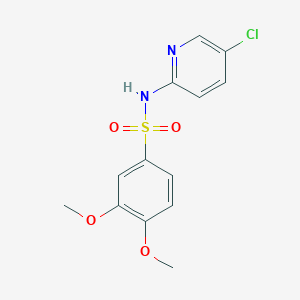
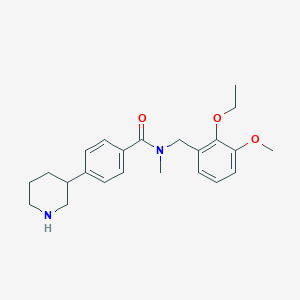
![2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5620108.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5620109.png)